molecular formula C23H26N4O B6519033 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide CAS No. 933238-07-4

1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No. B6519033
CAS RN: 933238-07-4
M. Wt: 374.5 g/mol
InChI Key: IHFDYRSNZKFSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide (QTPPC) is a heterocyclic amine that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. QTPPC is a unique compound due to its unique chemical structure and its ability to interact with a variety of receptors in the body. Its ability to interact with both the central nervous system and the peripheral nervous system makes it a promising compound for the development of new drugs.

Scientific Research Applications

1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has been studied extensively in scientific research due to its unique chemical structure and its ability to interact with a variety of receptors in the body. It has been studied as a potential therapeutic agent for the treatment of pain, inflammation, anxiety, depression, epilepsy, and other neurological disorders. In addition, it has been studied for its potential applications in cancer research, as it has been shown to possess anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is still not completely understood. However, it is known that 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a partial agonist of the serotonin 5-HT2A receptor and a full agonist of the dopamine D2 receptor. It is thought that 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide acts on these receptors to produce its therapeutic effects, although the exact mechanism is still unknown.
Biochemical and Physiological Effects
1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which may lead to improved mood and cognitive performance. It has also been shown to have anti-inflammatory and analgesic effects, as well as anxiolytic and antidepressant effects. In addition, it has been shown to increase dopamine levels in the brain, which may lead to improved motor control and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide in laboratory experiments is its ability to interact with a variety of receptors in the body. This makes it an ideal compound for the study of various neurological and physiological processes. However, there are also some limitations to its use. For example, it is not as stable as other compounds and is prone to degradation, which can limit its use in long-term experiments. In addition, it is a relatively new compound and not much is known about its effects on the body, which may limit its use in clinical trials.

Future Directions

There are a number of potential future directions for 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide research. First, further studies are needed to better understand its mechanism of action and its potential therapeutic effects. Second, additional studies are needed to evaluate its safety and efficacy in clinical trials. Third, additional research is needed to explore its potential applications in other areas such as cancer research and drug discovery. Finally, further research is needed to develop new methods of synthesis and delivery of 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide to improve its stability and bioavailability.

Synthesis Methods

1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can be synthesized using several different methods. The most common method is the condensation reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid and 2-chloroquinoxaline. This reaction produces the desired product in good yields. Other methods of synthesis include the reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline in the presence of a base, the direct reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline, and the reaction of 2,4,6-trimethylphenylpiperidine-4-carboxylic acid with 2-chloroquinoxaline in the presence of a catalyst.

properties

IUPAC Name

1-quinoxalin-2-yl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-15-12-16(2)22(17(3)13-15)26-23(28)18-8-10-27(11-9-18)21-14-24-19-6-4-5-7-20(19)25-21/h4-7,12-14,18H,8-11H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFDYRSNZKFSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.